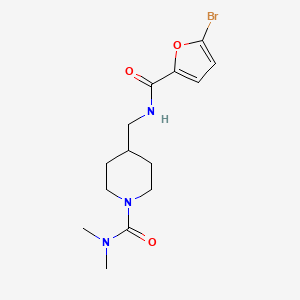

4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Description

4-((5-Bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic small molecule characterized by a brominated furan ring conjugated to a piperidine-carboxamide scaffold. Its IUPAC name reflects its structural components: a 5-bromo-substituted furan-2-carboxamide group linked via a methylene bridge to an N,N-dimethylpiperidine-1-carboxamide moiety. The molecular formula is C14H19BrN2O3, with a molecular weight of 355.22 g/mol.

Properties

IUPAC Name |

4-[[(5-bromofuran-2-carbonyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O3/c1-17(2)14(20)18-7-5-10(6-8-18)9-16-13(19)11-3-4-12(15)21-11/h3-4,10H,5-9H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIABWOSBVZXNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps:

Formation of the Bromofuran Intermediate: The initial step involves the bromination of furan-2-carboxylic acid to yield 5-bromofuran-2-carboxylic acid.

Amidation Reaction: The bromofuran intermediate is then reacted with an appropriate amine, such as N,N-dimethylpiperidine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired amide bond.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

Medicinal Chemistry Applications

- Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, thus reducing inflammation in affected tissues.

- Antimicrobial Activity : Compounds similar to 4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide have shown efficacy against various bacterial strains. This property is particularly useful in developing new antibiotics to combat antibiotic-resistant bacteria.

- Cancer Research : There is growing interest in the role of this compound in cancer therapy. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving caspases and reactive oxygen species.

Biological Research Applications

- Neuropharmacology : The compound's structure suggests potential interactions with neurotransmitter systems, which could be explored for neuroprotective effects or as a treatment for neurodegenerative diseases.

- Enzyme Inhibition Studies : Its ability to inhibit specific enzymes can be utilized in biochemical assays to study metabolic pathways or drug interactions, providing insights into drug metabolism and pharmacokinetics.

Material Science Applications

- Polymer Chemistry : The compound can be used as a monomer in the synthesis of novel polymers with specific properties such as enhanced thermal stability or chemical resistance. This is particularly relevant in creating materials for biomedical applications.

- Nanomaterials : Research is being conducted on the incorporation of this compound into nanostructures for drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents.

Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of related compounds demonstrated a significant reduction in inflammation markers in animal models when treated with derivatives similar to this compound. The results indicated a dose-dependent response, highlighting its potential for therapeutic use in chronic inflammatory conditions.

Antimicrobial Efficacy

In vitro tests showed that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics. This suggests its viability as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism by which 4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the furan ring, piperidine substituents, or carboxamide linkages. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Key Findings from Comparative Studies

Brominated Heterocycles vs. The bromofuran moiety in the target compound may offer better metabolic stability compared to benzodiazoles, which are prone to oxidative degradation .

Substituent Effects on Pharmacokinetics: Thiourea and sulfonyl groups (e.g., in ’s analog) enhance aqueous solubility but may reduce blood-brain barrier permeability compared to the target compound’s dimethylpiperidine group .

Metabolic Pathways: N-Demethylation, observed in carboxamide analogs (e.g., ’s 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide), is likely a shared metabolic pathway for the target compound. Induction by phenobarbital suggests cytochrome P450-mediated clearance .

Biological Activity

4-((5-bromofuran-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core with a bromofuran moiety, which is significant for its biological interactions. The chemical formula is , and its structure can be depicted as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has shown potential in inhibiting specific pathways associated with cancer cell proliferation and inflammation.

1. Inhibition of Cancer Cell Proliferation

Research indicates that compounds with similar structural motifs have exhibited significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing piperidine structures have been reported to inhibit BRAF V600E mutations, a common target in melanoma treatment .

2. Modulation of Inflammatory Pathways

The bromofuran component may enhance the compound's ability to modulate inflammatory responses, potentially making it useful in treating inflammatory diseases.

Case Studies

-

Anticancer Activity

- A study investigated the efficacy of similar piperidine derivatives against B-cell lymphoma and found that modifications to the piperidine structure significantly influenced their inhibitory potency on cell proliferation, with IC50 values ranging from 0.33 µM to 1.10 µM .

- The compound's structural analogs were tested against various cancer cell lines, demonstrating promising results in inhibiting growth and inducing apoptosis.

- HIV Inhibition

Research Findings

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

| Compound Name | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Compound A | BRAF V600E | 40 - 72 | Antiproliferative against melanoma cell lines |

| Compound B | CCR5 | 1.1 | Effective against HIV clinical isolates |

| Compound C | EGFR | 89 | Inhibitory activity against cancer cell lines |

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalyst screening : Testing alternatives to DCC, such as HOBt/EDC, may reduce side reactions.

- Temperature control : Maintaining reflux conditions (~80°C) for acyl chloride formation improves intermediate stability .

Basic: Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperidine ring integrity. For example, the bromofuran proton signals appear at δ 6.5–7.0 ppm, while the N,N-dimethyl group resonates as a singlet near δ 2.8–3.2 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+ peak at m/z 384.05 for C₁₄H₁₉BrN₂O₃) .

Advanced: How can reaction mechanisms for key transformations (e.g., amide coupling) be elucidated using kinetic and isotopic labeling studies?

Answer:

- Kinetic profiling : Monitor reaction progress via in-situ IR spectroscopy to track carbonyl group consumption. Rate constants can identify rate-limiting steps (e.g., acyl chloride formation vs. coupling) .

- Isotopic labeling : Introduce ¹⁸O into the carbonyl group of 5-bromofuran-2-carboxylic acid. Post-reaction MS analysis of the product confirms whether the oxygen originates from the acid or coupling agent, clarifying mechanistic pathways .

Advanced: What strategies are recommended for identifying biological targets (e.g., enzymes or receptors) of this compound?

Answer:

- Computational docking : Use Schrödinger Suite or AutoDock Vina to screen against target libraries (e.g., kinase or GPCR databases). The bromofuran moiety may exhibit π-π stacking with aromatic residues in binding pockets .

- Pull-down assays : Functionalize the compound with biotin via the piperidine nitrogen. Incubate with cell lysates, isolate target proteins via streptavidin beads, and identify via LC-MS/MS .

- Kinase profiling panels : Test inhibition against a panel of 100+ kinases at 1 µM to identify hits (e.g., MAPK or PI3K isoforms) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Answer:

- Substituent variation : Synthesize analogs with modifications:

- Bromine replacement : Substitute Br with Cl, I, or CF₃ to assess halogen-dependent activity .

- Piperidine methylation : Compare N,N-dimethyl vs. N-methyl or unsubstituted piperidine to study steric effects .

- Biological assays : Test analogs in cellular models (e.g., cancer cell lines) for IC₅₀ shifts. For example, replacing Br with CF₃ may enhance lipophilicity and membrane permeability, altering potency .

Advanced: How can researchers reconcile contradictory data from structural analogs (e.g., divergent IC₅₀ values in similar compounds)?

Answer:

- Meta-analysis : Compare datasets from analogs with documented activity (e.g., 5-chloro vs. 5-bromo derivatives). Contradictions may arise from assay conditions (e.g., serum concentration affecting compound stability) .

- Crystallography : Resolve co-crystal structures of analogs bound to targets. For example, a bromine atom in the furan ring may induce conformational changes in the binding pocket that chlorine cannot .

Advanced: What factors influence the compound’s stability under physiological conditions, and how can degradation pathways be mitigated?

Answer:

- Degradation hotspots :

- Amide hydrolysis : Susceptible to esterases in plasma. Stability assays in human serum (37°C, 24 hrs) quantify degradation .

- Bromine displacement : Nucleophilic attack on the furan ring by cellular thiols (e.g., glutathione) may occur. LC-MS/MS detects adduct formation .

- Mitigation strategies :

- Prodrug design : Mask the amide as a tert-butyl carbamate to reduce hydrolysis .

- Formulation : Encapsulate in PEGylated liposomes to shield reactive groups .

Advanced: What methodologies are recommended for assessing in vitro toxicity and pharmacokinetic (PK) properties?

Answer:

- Toxicity screening :

- hERG assay : Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ for hERG inhibition should be >10 µM) .

- Hepatotoxicity : Measure ALT/AST release in HepG2 cells after 48-hour exposure .

- PK profiling :

- Microsomal stability : Incubate with liver microsomes (human/rat) to estimate metabolic half-life. CYP3A4 is likely the primary metabolizer due to the piperidine moiety .

- Caco-2 permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good bioavailability) .

Advanced: How can computational methods (e.g., MD simulations) predict the compound’s behavior in biological systems?

Answer:

- Molecular Dynamics (MD) simulations : Run 100-ns simulations in explicit solvent to analyze:

- Membrane permeation : Free energy profiles for crossing a lipid bilayer indicate passive diffusion capability .

- Target binding : RMSD and hydrogen bond occupancy metrics quantify stability in enzyme active sites .

- QSAR modeling : Train models on analogs to predict logP, pKa, and solubility, guiding lead optimization .

Advanced: What experimental approaches can validate hypotheses about the compound’s mechanism of action when initial data are inconclusive?

Answer:

- CRISPR-Cas9 knockout : Generate cell lines lacking putative targets (e.g., a kinase). If the compound’s activity is abolished, the target is validated .

- Thermal shift assay : Monitor protein melting temperature (Tm) shifts upon compound binding. A ΔTm >2°C confirms direct interaction .

- Transcriptomics : RNA-seq of treated vs. untreated cells identifies differentially expressed pathways (e.g., apoptosis or inflammation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.